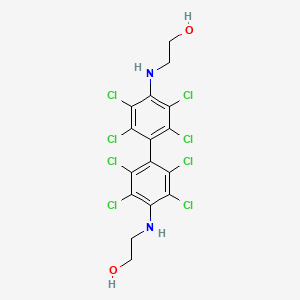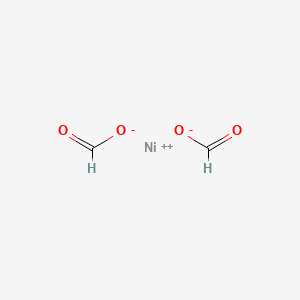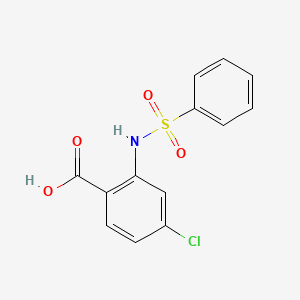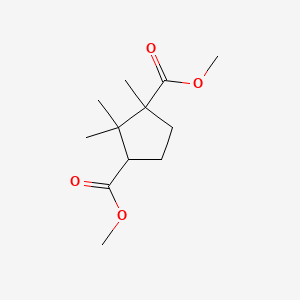
Dimethyl camphorate
Descripción general
Descripción
Dimethyl camphorate is a chemical compound with the molecular formula C12H20O4 . It is also known by other names such as 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, dimethyl ester, and Camphoric acid, dimethyl ester . The average mass of this compound is 228.285 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with two carboxylate groups attached, which are each esterified with a methyl group . The molecule also contains a trimethyl group attached to the cyclopentane ring .Aplicaciones Científicas De Investigación
Toxicity and Cellular Impact
- Toxicity in Dental Pulp Cell Culture : Camphor and its derivatives, including dimethyl camphorate, exhibit cytotoxicity in a concentration-dependent manner in rat dental pulp cells. This highlights the potential toxic effects of these compounds in dental treatments (Soekanto et al., 1996).
Hormonal Effects
- Impact on Sex Hormones in Rats : Research indicates that camphor affects sex hormones like luteinizing hormone and follicle-stimulating hormone in male rats, but does not significantly alter testosterone levels. This suggests potential hormonal modulation properties of camphor and its derivatives (Shahabi et al., 2014).
Antioxidant and Antidiabetic Effects
- Antioxidant and Antidiabetic Activity : A study showed that camphor can enhance the activity of antioxidant enzymes and exhibit hypoglycemic activity in diabetic rats. This suggests potential therapeutic applications of camphor derivatives in managing diabetes and oxidative stress (Drikvandi et al., 2020).
Insecticidal and Repellent Activities
- Insecticidal and Repellent Properties : Camphor, a major component of Cinnamomum camphora, has been identified as having strong insecticidal and repellent activities against cotton aphids. This suggests potential applications in natural insecticide development (Jiang et al., 2016).
Anti-Allergic Potential
- Suppression of Immunoglobulin E : Dimethylmatairesinol, a component derived from Cinnamomum camphora, has shown potential as an anti-allergic agent by reducing IgE secretion. This opens avenues for developing anti-allergic therapies (Tanabe et al., 2011).
Effects on Human Periodontal Ligament Cells
- Impact on Periodontal Ligament Cells : Camphorated parachlorophenol, a derivative of camphor, has been found to inhibit the viability and proliferation of human periodontal ligament cells in vitro. This raises concerns about its use in endodontic therapy (Chang et al., 1999).
Neurophysiological Effects
- Inhibition of Nicotinic Acetylcholine Receptors : Camphor has been observed to inhibit nicotinic acetylcholine receptors, affecting catecholamine secretionand calcium influx in bovine adrenal chromaffin cells. This suggests a potential impact on neurophysiological processes (Park et al., 2001).
Pharmacological Properties
- Pharmacological Activities : A comprehensive review on C. camphora, from which camphor is derived, highlights its broad pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and analgesic properties. This underscores the potential of camphor-based compounds in various therapeutic applications (Fazmiya et al., 2022).
Toxicological Concerns
- Developmental Toxicity in Zebrafish Embryos : A study on zebrafish embryos revealed that sub-lethal exposure to camphor can cause developmental toxicity, cardiotoxicity, and physiological alterations. This highlights the toxicological concerns associated with camphor exposure (Du et al., 2021).
Historical and Traditional Uses
- Traditional Medicinal Use and Modern Applications : Camphor has been historically used as a remedy for various ailments, with potential applications in treating diseases like cancer and diabetes. This overview underscores the importance of further research into its effects on memory and brain disorders (Hamidpour et al., 2013).
Propiedades
IUPAC Name |
dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKJWYDOXYYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325043 | |
| Record name | Dimethyl camphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15797-21-4, 7282-27-1 | |
| Record name | NSC408336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl camphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



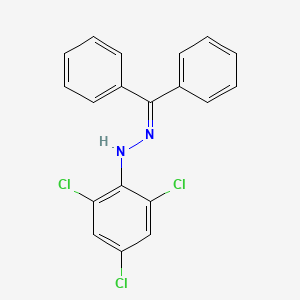

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile](/img/structure/B3366939.png)
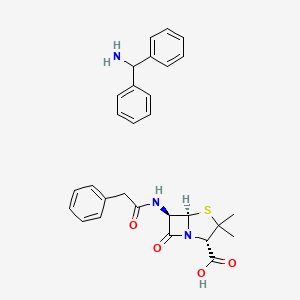
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B3366947.png)
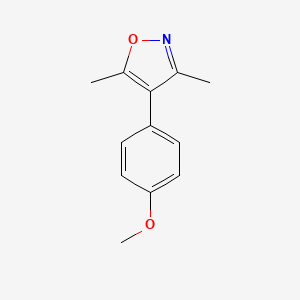
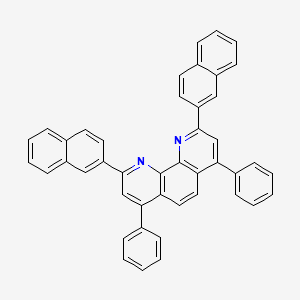
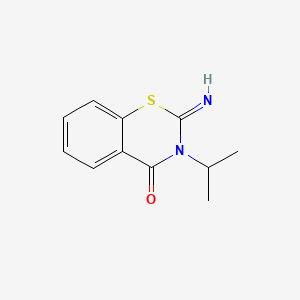
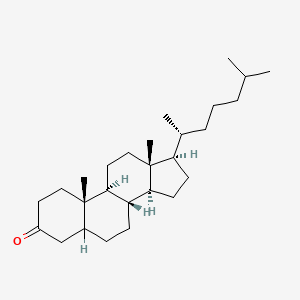

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3366978.png)
